Product packaging for Anatibant mesylate(Cat. No.:CAS No. 515880-69-0)

Anatibant mesylate

Cat. No.: B11775779
CAS No.: 515880-69-0
M. Wt: 807.8 g/mol
InChI Key: XSDHLAGTQUKMIQ-YCBFMBTMSA-N
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Description

Overview of the Kallikrein-Kinin System and its Physiological Roles in Health and Disease

The Kallikrein-Kinin System (KKS) is a complex cascade of endogenous proteins that plays a critical role in various physiological and pathological processes. nih.govtandfonline.com Activation of this system leads to the release of vasoactive peptides known as kinins, most notably bradykinin (B550075) and kallidin. wikipedia.org The primary components of the plasma KKS include Factor XII, prekallikrein, and high-molecular-weight kininogen (HK). longdom.org

The KKS is integral to inflammation, blood pressure regulation, coagulation, and pain perception. nih.govwikipedia.org Kinins, the active products of the system, are potent vasodilators that increase vascular permeability, promoting the movement of fluids and immune cells into tissues, a hallmark of inflammation. wikipedia.orgyoutube.com The system's functions are vital for maintaining homeostasis; for instance, it contributes to lowering blood pressure and modulating blood flow. nih.gov However, dysregulation or excessive activation of the KKS is implicated in various disease states, where it can exacerbate inflammatory responses and contribute to tissue damage. nih.gov

Academic Context of Bradykinin Receptors in Inflammatory and Injury Processes

The physiological effects of bradykinin are mediated through its interaction with two specific G-protein-coupled receptors: the bradykinin B1 receptor and the bradykinin B2 receptor. youtube.com The B2 receptor is constitutively expressed on a wide range of cells, including nerve cells, blood vessels, and smooth muscle cells, and is responsible for most of bradykinin's immediate physiological effects. youtube.combrewminate.com

In the context of inflammation and injury, the activation of the B2 receptor by bradykinin is a key initiating event. brewminate.com This binding triggers a cascade of biochemical events, leading to vasodilation, increased vascular permeability, and the release of other pro-inflammatory mediators like prostaglandins (B1171923) and nitric oxide. brewminate.comnih.gov This process is a crucial part of the body's response to tissue damage. brewminate.com Academic research has extensively studied the B2 receptor's role in conditions such as traumatic brain injury (TBI), where its activation contributes to the breakdown of the blood-brain barrier, leading to cerebral edema and further neuronal damage. nih.govnih.govthebloodtrials.org Consequently, blocking this receptor has been a major focus of therapeutic research aimed at mitigating inflammatory processes. brewminate.com

Positioning of Anatibant (B1667384) Mesylate as a Non-Peptide Bradykinin B2 Receptor Antagonist in Research

Anatibant mesylate, also identified in scientific literature as LF 16-0687, emerged from research efforts to develop potent and selective, non-peptide antagonists for the bradykinin B2 receptor. nih.govresearchgate.net Unlike peptide-based antagonists, non-peptide molecules like Anatibant offered potential advantages in terms of bioavailability and stability. nih.govnih.gov

In academic research, this compound has been characterized as a highly selective antagonist that competitively inhibits the binding of bradykinin to the B2 receptor. ncats.io Its primary area of investigation has been in the context of traumatic brain injury. ncats.ionih.gov Experimental studies in animal models of TBI demonstrated that Anatibant could reduce brain edema, decrease intracranial pressure, and limit histopathological damage. nih.govresearchgate.net These findings supported the hypothesis that blocking B2 receptors could be a neuroprotective strategy. researchgate.net Anatibant's ability to cross the blood-brain barrier, particularly after injury-induced disruption, was a key aspect of its potential utility in central nervous system disorders. ncats.ioresearchgate.net While it was advanced into clinical trials, such as the BRAIN trial for severe TBI, its development was ultimately discontinued. thebloodtrials.orgresearchgate.netfrontiersin.org Nevertheless, Anatibant remains a significant research tool for studying the role of the Kallikrein-Kinin system in pathophysiology.

Research Findings on this compound

Academic studies have quantified the binding affinity and functional antagonism of this compound in various experimental systems.

Binding Affinity (Ki) of this compound for B2 Receptors
Receptor SourceKi Value (nM)Reference
Human Recombinant B2 Receptor (CHO cells)0.67 ncats.io
Rat Recombinant B2 Receptor (CHO cells)1.74 ncats.io
Guinea-Pig Recombinant B2 Receptor (CHO cells)1.37 ncats.io
Native Human Umbilical Vein B2 Receptor0.89 ncats.io
Native Rat Uterus B2 Receptor0.28 ncats.io
Native Guinea-Pig Ileum B2 Receptor0.98 ncats.io
Effects of this compound in Experimental Traumatic Brain Injury (TBI) in Mice
Parameter MeasuredControl GroupAnatibant-Treated GroupReference
Intracranial Pressure (mmHg)24.40 +/- 3.5816.6 +/- 1.67 nih.gov
Contusion Volume (mm³) 24h post-trauma35.0 +/- 3.3228.28 +/- 5.18 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H40Cl2N6O8S2 B11775779 Anatibant mesylate CAS No. 515880-69-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

515880-69-0

Molecular Formula

C35H40Cl2N6O8S2

Molecular Weight

807.8 g/mol

IUPAC Name

(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide;methanesulfonic acid

InChI

InChI=1S/C34H36Cl2N6O5S.CH4O3S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38;1-5(2,3)4/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44);1H3,(H,2,3,4)/t27-;/m0./s1

InChI Key

XSDHLAGTQUKMIQ-YCBFMBTMSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O

Origin of Product

United States

Molecular and Cellular Pharmacology of Anatibant Mesylate

Bradykinin (B550075) B2 Receptor: Structural Aspects and Expression Dynamics

The bradykinin B2 receptor (B2R) is a G protein-coupled receptor (GPCR) that is constitutively and widely expressed in a variety of healthy tissues. wikipedia.orgwikipedia.org It is the primary mediator for the physiological effects of bradykinin, a potent inflammatory peptide. ahajournals.org

Constitutive Expression Patterns of Bradykinin B2 Receptors in Various Tissues and Cell Types

The B2R is ubiquitously expressed under normal physiological conditions. nih.gov Its presence is well-documented in numerous cell types, where it mediates a range of biological responses. High levels of expression are observed in endothelial cells, vascular smooth muscle cells, fibroblasts, and neurons. nih.govnih.gov Studies have also identified its constitutive expression in epithelial cells, submucosal glands, and immune cells such as macrophages and immature monocyte-derived dendritic cells. nih.gov

The following table summarizes the constitutive expression of Bradykinin B2 receptors in selected human tissues and cells.

Tissue/Cell TypeExpression LevelPrimary Function
Endothelial CellsHighVasodilation, Vascular Permeability
Vascular Smooth Muscle CellsModerateVasoconstriction/Dilation
Sensory NeuronsHighNociception, Pain Signaling
FibroblastsModerateInflammatory Response
Epithelial Cells (e.g., airway)ModerateIon Transport, Inflammation
Endometrial Stromal CellsHighImplantation, Decidualization
Pancreatic Ductal CellsModerateIon and Fluid Secretion
Urinary Bladder MucosaHighSensory Function, Inflammation
MacrophagesPresentPhagocytosis, Cytokine Release

Characterization of Receptor Distribution in the Central Nervous System and Peripheral Organs

The distribution of the B2R is widespread throughout both the central and peripheral nervous systems, as well as in various peripheral organs, reflecting its diverse physiological roles.

Central Nervous System (CNS): In the CNS, B2 receptors are found in several regions, including the sensory ganglia and the dorsal horn of the spinal cord, implicating them in pain pathways. nih.gov Expression has been noted in human astrocytoma cells, and studies in rodents have shown extensive distribution, with the highest densities in the hindbrain. nih.gov Specifically, B2 receptors are enriched in the nociceptor subpopulation of dorsal root ganglia (DRG) neurons and are also present on satellite glial cells. nih.govbiorxiv.org

Peripheral Organs:

Cardiovascular System: The B2R has a differential distribution in the cardiovascular system. In large elastic vessels like the aorta, receptors are predominantly found on endothelial cells. ahajournals.org In contrast, smaller arterioles express a high density of B2 receptors on the smooth muscle cells of their tunica media. ahajournals.org In the heart, B2 receptors are prominently localized in the endocardium of the atria, ventricles, and valves, with scarce expression in the myocardium of adult rats. ahajournals.org

Respiratory System: B2 receptors are expressed in the airway epithelium, submucosal glands, and vascular endothelium. nih.gov

Renal System: The receptors are present in the kidneys, where they contribute to the regulation of renal blood flow and electrolyte balance. nih.gov

Gastrointestinal and Reproductive Systems: Expression is also noted in various parts of the gastrointestinal tract and in reproductive tissues like the uterus and endometrium. wikipedia.org

Mechanisms of Bradykinin B2 Receptor Activation and Intracellular Signal Transduction

Activation of the B2R by its agonist, bradykinin, initiates a complex series of intracellular signaling events that are responsible for its physiological effects.

G-Protein Coupled Receptor (GPCR) Signaling Pathways Mediated by Bradykinin

The B2R is a classic GPCR that primarily couples to the Gq and Gi families of heterotrimeric G proteins. wikipedia.orgwikipedia.org In some cellular contexts, it can also couple to Gs and G12/13. nih.gov

Gq Pathway: This is the canonical signaling pathway for the B2R. plos.org Upon bradykinin binding, the receptor activates Gαq, which in turn stimulates phospholipase C (PLC). nih.govnih.gov

Gi Pathway: Coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. wikipedia.org

Other G-Proteins: Evidence suggests that in certain cell types, the B2R can also engage Gαs, leading to the stimulation of adenylyl cyclase, or Gα12/13, which can influence cytoskeletal reorganization through Rho GTPases. nih.gov

The following table outlines the primary G-protein coupling of the Bradykinin B2 Receptor.

G-Protein FamilyEffector EnzymeSecond MessengerPrimary Outcome
GqPhospholipase C (PLC)IP3, DAG, Ca2+Calcium mobilization, PKC activation
GiAdenylyl CyclasecAMP (decreased)Inhibition of cAMP-dependent pathways
GsAdenylyl CyclasecAMP (increased)Activation of PKA pathway
G12/13RhoGEFsRhoACytoskeletal rearrangement

Downstream Intracellular Signaling Cascades (e.g., Inositol (B14025) Phosphate Formation, Calcium Mobilization, Arachidonic Acid Release)

The activation of G-proteins by the B2R triggers a cascade of downstream signaling events.

Inositol Phosphate Formation and Calcium Mobilization: The Gq-mediated activation of PLCβ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing a rapid release of stored calcium (Ca2+) into the cytosol. nih.gov DAG remains in the plasma membrane and, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). nih.gov

Arachidonic Acid Release: The increase in intracellular calcium activates cytosolic phospholipase A2 (cPLA2). nih.gov Activated cPLA2 translocates to cellular membranes where it hydrolyzes phospholipids (B1166683) to release arachidonic acid. wikipedia.org Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Activation: B2R stimulation also leads to the activation of the MAPK cascade, particularly the extracellular signal-regulated kinases (ERK1/2). nih.gov This can occur through multiple mechanisms, including PKC-dependent pathways and the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). nih.govnih.gov

Role of Arrestins in Bradykinin B2 Receptor-Mediated Signaling and Trafficking

Arrestins, particularly β-arrestin1 and β-arrestin2, play a pivotal role in regulating B2R signaling and cellular trafficking, a process crucial for terminating G-protein-mediated signals and initiating distinct signaling pathways.

Desensitization and Internalization: Upon agonist binding, the B2R is phosphorylated on serine and threonine residues in its C-terminal tail by G protein-coupled receptor kinases (GRKs). nih.govnih.gov This phosphorylation event increases the receptor's affinity for β-arrestins. nih.govnih.gov The binding of β-arrestin sterically hinders the receptor's interaction with G-proteins, effectively uncoupling it and terminating the primary signal (desensitization). nih.gov β-arrestins then act as adaptor proteins, linking the receptor to components of the endocytic machinery, such as clathrin and AP-2, which promotes the internalization of the receptor into endosomes. nih.gov

β-Arrestin-Mediated Signaling: Beyond their role in desensitization, β-arrestins can function as signal transducers themselves. For the B2R, β-arrestin2 has been shown to be crucial for the sustained phase of ERK1/2 activation. nih.gov This occurs when β-arrestin acts as a scaffold, bringing components of the MAPK cascade into proximity with the internalized receptor, forming a "signalosome."

Receptor Trafficking: After internalization, the B2R can be either recycled back to the plasma membrane (resensitization) or targeted for lysosomal degradation (downregulation). The interaction with β-arrestins influences this trafficking decision. While the classical model involves arrestin-dependent internalization, some studies in specific cell lines like HEK293 have suggested that B2R sequestration can also occur through a dynamin- and β-arrestin-independent pathway, possibly involving caveolae. portlandpress.comlu.se

Antagonistic Action of Anatibant (B1667384) Mesylate on Bradykinin B2 Receptors

The pharmacological activity of anatibant mesylate is characterized by its high affinity for the bradykinin B2 receptor and its ability to competitively block the functional responses mediated by the activation of this receptor by bradykinin.

Selective and Potent Binding Affinity to Recombinant and Native Bradykinin B2 Receptors Across Species

This compound has demonstrated a strong and selective binding affinity for both recombinant and naturally expressed (native) bradykinin B2 receptors in various species. nih.gov In competitive binding studies utilizing radiolabeled bradykinin, anatibant, also known as LF 16-0687, effectively displaced the radioligand from B2 receptors. nih.gov

The binding affinity, represented by the inhibition constant (Ki), was determined for recombinant B2 receptors from human, rat, and guinea-pig sources expressed in Chinese hamster ovary (CHO) cells. nih.gov Furthermore, the affinity for native bradykinin B2 receptors was assessed in tissues such as the human umbilical vein (HUV), rat uterus (RU), and guinea-pig ileum (GPI). nih.gov The results of these binding studies are summarized in the table below.

Receptor TypeSpecies/TissueKi (nM)
Recombinant B2Human0.67
Recombinant B2Rat1.74
Recombinant B2Guinea-pig1.37
Native B2Human Umbilical Vein0.89
Native B2Rat Uterus0.28
Native B2Guinea-pig Ileum0.98
Data sourced from Pruneau et al. (1999) nih.gov

Competitive Antagonism of Bradykinin-Mediated Functional Responses in Isolated Organ Preparations

The antagonistic properties of this compound extend to the functional level, where it effectively inhibits the physiological responses elicited by bradykinin in isolated tissue preparations. This is a hallmark of competitive antagonism, where the antagonist's effect can be surmounted by increasing the concentration of the agonist (in this case, bradykinin). frontiersin.org

In isolated organ experiments, this compound has been shown to be a competitive antagonist of bradykinin-induced muscle contractions. nih.gov The potency of this antagonism is quantified by the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. nih.gov Anatibant demonstrated significant antagonist activity in the human umbilical vein, rat uterus, and guinea-pig ileum. nih.gov

Furthermore, anatibant has been observed to inhibit the intracellular signaling pathways activated by bradykinin. Specifically, it blocks the bradykinin-induced formation of inositol phosphates (IP1, IP2, and IP3) in INT407 cells, a cell line derived from human intestine. nih.gov The pKB values, which are another measure of antagonist potency derived from functional assays, indicate a strong inhibitory effect. nih.gov

The table below details the functional antagonistic activity of this compound in these preparations.

PreparationSpeciesResponse MeasuredpA2 / pKB Value
Human Umbilical VeinHumanContraction9.1 (pA2)
Rat UterusRatContraction7.7 (pA2)
Guinea-pig IleumGuinea-pigContraction9.1 (pA2)
INT407 CellsHumanIP1 Formation8.5 (pKB)
INT407 CellsHumanIP2 Formation8.6 (pKB)
INT407 CellsHumanIP3 Formation8.7 (pKB)
Data sourced from Pruneau et al. (1999) nih.gov

Structure Activity Relationship Sar and Computational Studies of Anatibant Mesylate

Elucidation of Ligand-Receptor Interaction Mechanisms

Investigating how Anatibant (B1667384) mesylate binds to the Bradykinin (B550075) B2 receptor involves understanding the receptor's three-dimensional structure and the specific points of contact made by the ligand.

To study the binding of Anatibant mesylate and other non-peptide B2 receptor antagonists, researchers first constructed an atomistic model of the B2 receptor. This was achieved through homology modeling, utilizing a known receptor structure, such as the chemokine CXCR4 receptor (pdb entry code 3ODU), as a template upc.edu. The initial homology model was subsequently refined using extensive molecular dynamics (MD) simulations. These simulations were performed over a period of 600 nanoseconds, often employing force fields like OPLS-AA within the GROMACS package upc.edu. The refinement process involved embedding the receptor in a lipid bilayer to mimic its physiological environment upc.edupatsnap.comnih.gov. The average structure derived from the latter part of the MD trajectory (e.g., the last 100 nanoseconds) was then energy minimized and employed as the refined receptor model for subsequent computational analyses, such as molecular docking upc.edupatsnap.comnih.gov. This refined model provides a more stable and physiologically relevant representation of the B2 receptor for detailed interaction studies.

Following the generation of the refined B2 receptor model, molecular docking studies were conducted using a diverse set of known B2 receptor antagonists, including Anatibant, Fasitibant, FR173657, WIN64338, Bradyzide (B1235650), CHEMBL442294, and JSM10292 upc.edupatsnap.comnih.govresearchgate.net. These studies aimed to predict the binding poses of these ligands within the receptor's binding site and to identify key anchoring points and the characteristics of the binding pocket.

Analysis of the docked complexes revealed specific interactions crucial for antagonist binding. The common 8-benzyloxy-2-methyl-quinoline moiety, present in compounds like Anatibant and Fasitibant, was found to fit into a hydrophobic pocket formed by residues such as Leu 114, Leu 201, Trp 256, and Phe 259, which are specific to the B2 receptor and absent in the B1 receptor researchgate.net. Further detailed analysis indicated that amide groups within the ligands interact with polar residues like Glu24 or Thr89, while the pyridine (B92270) ring engages with Phe94 and Tyr174 through quadrupole-quadrupole interactions. Additionally, Lys172 was observed to interact with the nitrogen atom of the pyridine ring upc.edu. Anatibant itself exhibits potent antagonism, with reported IC50 values of 0.67 nM at the human B2 receptor upc.educore.ac.uk. The dichlorobenzyloxyl moiety of Anatibant occupies a similar region in the receptor as that of Fasitibant, allowing other shared structural components to access comparable binding areas upc.edu.

Pharmacophore Development and Validation for Novel Antagonist Design

The insights gained from molecular docking studies are instrumental in developing pharmacophore models, which serve as blueprints for designing new, potent B2 receptor antagonists.

The outcome of molecular docking and the analysis of ligand-receptor interactions were used to summarize findings into a three-dimensional (3D) pharmacophore model upc.edupatsnap.comnih.gov. This pharmacophore model effectively explains the observed structure-activity relationships (SAR) of the studied antagonists and provides critical insights for the design of novel molecules with improved antagonistic profiles upc.edupatsnap.comnih.gov. For instance, a minimum pharmacophore was identified from quinoline-based B2 receptor antagonists, guiding further medicinal chemistry efforts researchgate.net.

The developed 3D pharmacophore models were subsequently utilized as queries in virtual screening campaigns against diverse molecular databases upc.edupatsnap.comnih.gov. This computational approach successfully identified novel hit compounds whose chemical structures were distinct from those initially used to build the pharmacophore upc.edupatsnap.comnih.gov. Subsequent testing of a selection of these identified hits revealed a promising success rate of approximately 33% in binding studies, demonstrating a positive correlation between the number of pharmacophore features a molecule fulfilled and its observed antagonistic potency patsnap.comnih.gov. This strategy highlights the utility of pharmacophore-based virtual screening in discovering new chemical entities with B2 receptor antagonist activity.

Influence of Stereochemical Features on Bradykinin B2 Receptor Antagonist Potency

Studies have specifically investigated the stereochemical requirements for B2 receptor antagonist binding, aiming to understand how different stereoisomers translate into ligand anchoring points within the receptor upc.edunih.govcore.ac.uk. It has been observed that stereochemical differences between molecules, such as Anatibant and Fasitibant, can lead to differential binding poses within the receptor's active site upc.educore.ac.uk. The precise stereoisomerism of a compound is critical for its biological activity, with this compound noted to possess a specific (2S)-configuration, underscoring the importance of chirality in its interaction with the B2 receptor ontosight.ai.

Data Tables

Preclinical Pharmacodynamics and Mechanistic Investigations of Anatibant Mesylate

Modulation of the Kallikrein-Kinin System in Acute Central Nervous System Injury Models

Following an acute injury to the central nervous system, such as traumatic brain injury (TBI), the kallikrein-kinin system is activated. nih.govmdpi.com This activation is initiated by the release of enzymes from damaged cells, which act on kininogen to produce vasoactive kinins, primarily bradykinin (B550075). nih.govmdpi.com Bradykinin is a key mediator of inflammation and is known to significantly increase the permeability of the blood-brain barrier (BBB) through the activation of kinin B2 receptors located on endothelial cells. nih.govthebloodtrials.org This disruption of the BBB is a critical step in the formation of vasogenic edema, a major contributor to the secondary injury cascade that exacerbates neurological damage after trauma. nih.govmdpi.com

Anatibant (B1667384) mesylate directly modulates this pathological process by acting as a selective antagonist at the bradykinin B2 receptor. drugbank.comnih.gov By blocking this receptor, anatibant prevents bradykinin from exerting its effects, thereby attenuating the increase in vascular permeability and subsequent edema formation. drugbank.comnih.gov Experimental work has provided substantial evidence for the involvement of the kallikrein-kinin system in the progression of post-traumatic edema, and B2 receptor antagonists like anatibant are designed to counteract this detrimental role. mdpi.comthebloodtrials.org This targeted intervention at a key point in the post-injury inflammatory cascade represents a promising strategy for mitigating secondary brain damage. nih.gov

In Vitro Studies on Cellular and Molecular Responses

Bradykinin mediates its cellular effects by binding to the B2 receptor, a G protein-coupled receptor (GPCR). nih.gov This binding initiates a cascade of intracellular signaling events. In vitro studies using various cell lines have been crucial in elucidating the pathways affected by B2 receptor activation and how antagonists like anatibant can inhibit them.

For instance, in Chinese Hamster Ovary (CHO) cells engineered to express recombinant human B2 receptors, bradykinin stimulation leads to a rapid mobilization of intracellular calcium (Ca²+), a fundamental signaling event. nih.gov B2 receptor antagonists can potently inhibit this response. nih.gov Further studies in HEK293 cells have shown that B2 receptor antagonists can also block other downstream events, such as bradykinin-induced c-Fos signaling and the internalization of the B2 receptor itself. nih.gov

Table 1: Potency of B2 Receptor Antagonists in Inhibiting Bradykinin-Induced Calcium Mobilization in CHO Cells

Compound Potency (pA₂) Potency (nM)
Compound 3 9.67 0.21
Compound 2 9.02 0.95
Compound 1 8.58 2.63
Icatibant 8.06 8.71

Data derived from an in vitro calcium mobilization assay in CHO cells expressing human B2 receptors. nih.gov

Bradykinin is a well-established proinflammatory peptide. nih.govnih.gov Its role in mediating inflammatory responses has been investigated at the molecular level in cell culture models. Studies using the human lung fibroblast cell line WI-38 have demonstrated that stimulating these cells with bradykinin at nanomolar concentrations leads to a marked increase in the expression and secretion of the proinflammatory cytokine Interleukin-1beta (IL-1β). nih.govnih.gov

This induction of IL-1β synthesis was shown to be preventable by a B2-type bradykinin receptor antagonist, indicating the response is mediated specifically through this receptor. nih.govnih.gov Furthermore, bradykinin stimulation was found to activate Nuclear Factor-kappaB (NF-κB), a key transcription factor that governs the expression of many inflammatory genes. nih.govnih.gov The activation of NF-κB correlated directly with the upregulation of IL-1β gene expression in terms of agonist concentration and time course. nih.govnih.gov These findings suggest that anatibant, by blocking the B2 receptor, can attenuate these critical inflammatory signaling pathways. nih.govnih.gov

In addition to its vascular effects, bradykinin has been shown to influence neuronal activity through interactions with glial cells. mdpi.com Experimental models have revealed that bradykinin can induce the release of the excitatory neurotransmitter glutamate (B1630785) from astrocytes. mdpi.comelsevierpure.com This gliotransmitter release can, in turn, signal to adjacent neurons and modulate synaptic activities. elsevierpure.comnih.gov

In vitro co-cultures of mouse astrocytes and neurons have shown that bradykinin-induced glutamate release from astrocytes causes an elevation of intracellular Ca²+ in neighboring neurons. elsevierpure.com The mechanism for this glutamate release involves the activation of volume-sensitive outwardly rectifying (VSOR) anion channels in astrocytes. elsevierpure.com This process is dependent on the production of intracellular reactive oxygen species (ROS) following bradykinin stimulation. elsevierpure.com As a B2 receptor antagonist, anatibant is expected to inhibit this signaling cascade, thereby preventing the bradykinin-induced release of glutamate from glial cells and mitigating potential excitotoxicity. mdpi.comelsevierpure.com

In Vivo Animal Model Studies on Pharmacological Efficacy

The efficacy of anatibant mesylate in reducing a primary consequence of TBI—brain edema—has been validated across multiple experimental animal models. nih.gov The underlying principle is that by blocking bradykinin B2 receptors, anatibant mitigates the disruption of the blood-brain barrier and reduces the subsequent fluid accumulation in the brain parenchyma. drugbank.comnih.gov

In a rat model of closed-head trauma, a continuous infusion of anatibant (also known as LF 16-0687) was shown to significantly diminish brain edema formation and lead to fewer neurological deficits. nih.gov Similarly, studies using a controlled cortical impact model in mice demonstrated that treatment with anatibant resulted in a significant reduction in both intracranial pressure (ICP) and the volume of the brain contusion when measured 24 hours after the injury. nih.gov Autoradiographic analysis in a mouse model of closed head trauma further confirmed the vascular protective effects of anatibant, showing that it abolished the extravasation of Evans blue dye into the brain tissue, a direct indicator of blood-brain barrier integrity. researchgate.net

Table 2: Effect of Anatibant on Intracranial Pressure and Contusion Volume in a Mouse TBI Model

Treatment Group Intracranial Pressure (ICP) (mmHg) Contusion Volume (mm³)
Control 24.40 +/- 3.58 35.0 +/- 3.32
Anatibant-treated 16.6 +/- 1.67 28.28 +/- 5.18

Data reflects measurements taken 24 hours post-trauma in a controlled cortical impact model. nih.gov

Attenuation of Intracranial Hypertension in Preclinical Models

A critical consequence of traumatic brain injury (TBI) is the development of cerebral edema, which leads to a dangerous increase in intracranial pressure (ICP). Preclinical studies have demonstrated that this compound can effectively counteract this pathological rise in pressure. In a controlled cortical impact (CCI) trauma model in mice, administration of anatibant resulted in a statistically significant reduction in ICP when measured at various time points post-injury. This effect is largely attributed to its mechanism as a bradykinin B2 receptor antagonist, which mitigates the increase in blood-brain barrier permeability and subsequent edema formation that is often mediated by bradykinin release during inflammation following TBI.

Effect of this compound on Intracranial Pressure (ICP) Post-TBI
Treatment GroupMean ICP (mmHg) ± SDStatistical Significance (p-value)
TBI + Vehicle24.40 ± 3.58p=0.002
TBI + this compound16.60 ± 1.67

Mitigation of Histopathological Damage in Animal Brain Injury Models

Beyond reducing intracranial pressure, this compound has been shown to limit the extent of physical brain damage in animal models. The reduction of edema and secondary injury processes contributes to the preservation of brain tissue. In the same CCI mouse model, quantification of the contusion volume 24 hours after the trauma revealed a significant decrease in the size of the lesion in animals treated with anatibant compared to the control group. This neuroprotective effect, by reducing morphological brain damage, underscores the potential of B2 receptor inhibition as a therapeutic strategy to minimize the histopathological sequelae of TBI.

Effect of this compound on Contusion Volume Post-TBI
Treatment GroupMean Contusion Volume (mm³) ± SDStatistical Significance (p-value)
TBI + Vehicle35.00 ± 3.32p=0.003
TBI + this compound28.28 ± 5.18

Influence on Neurological Functional Recovery in Rodent Models of Brain Injury

The anatomical benefits of this compound translate into improved functional outcomes in preclinical TBI models. Multiple studies have reported that treatment with the compound improves neurological function following brain injury. In a rat model of closed head trauma, this compound administration was shown to improve the Neurological Severity Score (NSS), a composite score used to assess motor function, balance, and alertness. Further studies noted that continuous infusion of anatibant led to fewer neurologic deficits at days one, three, and seven post-injury. While not a TBI model, research in a murine model of transient focal cerebral ischemia also demonstrated that anatibant improved neurological recovery, as measured by a dose-related improvement in grip score.

Summary of Neurological Function Improvements with this compound
Animal ModelType of InjuryFunctional Outcome MeasureResult
RatClosed Head TraumaNeurological Severity Score (NSS)Improved NSS
RatClosed Head TraumaGeneral Neurologic DeficitsReduced deficits at 1, 3, and 7 days post-injury
MouseTransient Focal Cerebral IschemiaGrip ScoreDose-related improvement in grip score

Modulation of Metabolic Biomarkers (e.g., ATP breakdown products like hypoxanthine (B114508) and xanthine)

Following cerebral ischemia or trauma, cellular energy failure leads to a rapid breakdown of adenosine (B11128) triphosphate (ATP). This catabolic process results in the accumulation of downstream metabolites, including hypoxanthine and xanthine (B1682287). While this compound's primary mechanism involves mitigating edema and ischemic damage, which are upstream triggers for this metabolic cascade, direct preclinical evidence specifically detailing its modulatory effects on ATP breakdown products like hypoxanthine and xanthine is not prominent in the available scientific literature. Theoretically, by reducing the initial ischemic insult and preserving cerebral blood flow, anatibant could attenuate the metabolic derangement and subsequent accumulation of these biomarkers, but further targeted metabolomic studies are required to confirm this hypothesis.

Comparative Preclinical Efficacy and Selectivity with Other Kinin Receptor Antagonists

This compound is one of several bradykinin receptor antagonists investigated for neuroprotection. Its preclinical profile shows notable efficacy, particularly in TBI models. Another non-peptide B2 receptor antagonist, Deltibant (CP-0127), also demonstrated positive preclinical and early clinical findings, with reports indicating it could prevent the pathological rise in ICP in head-injured patients. The development of potent, selective, and non-peptide antagonists like anatibant represented a significant advancement over earlier peptide-based antagonists, which often had limitations in potency and in vivo stability. The focus on B2 receptor antagonism, as with anatibant, has been a primary strategy, given the receptor's role in mediating the pro-inflammatory and permeability-increasing effects of bradykinin immediately following injury.

Preclinical Pharmacokinetics and Biodistribution of Anatibant Mesylate

Blood-Brain Barrier Permeation and Brain Penetration Dynamics

Anatibant (B1667384) mesylate demonstrates the ability to cross the blood-brain barrier (BBB), a critical factor for its efficacy in central nervous system (CNS) disorders like TBI. Following administration, the compound penetrates brain tissue, allowing it to interact with its target, the bradykinin (B550075) B2 receptor (B2R), within the CNS. This penetration is essential for its observed effects, such as the reduction of brain edema and improvement in neurological function recovery in preclinical TBI models nih.govbiorxiv.orgresearchgate.netmdpi.comukzn.ac.zafrontiersin.orgnih.gov.

Studies utilizing autoradiography in mice have shown that Anatibant mesylate, administered subcutaneously, can displace B2 receptor radioligands in various brain regions, including the forebrain, basal ganglia, and hindbrain. This displacement was observed as early as one hour post-injection and persisted for up to four hours, indicating sustained presence and target engagement within the brain parenchyma researchgate.netmdpi.com. Furthermore, following disruption of the BBB, such as that occurring after traumatic brain injury, this compound has been shown to penetrate the brain more readily, further supporting its role in mitigating injury-related brain damage mdpi.com. The compound's ability to reach sufficient concentrations in the brain is considered fundamental to its neuroprotective and vascular protective effects observed in experimental TBI researchgate.net.

Brain RegionReceptor Displacement by this compoundTime Post-InjectionSupporting Evidence
ForebrainObserved1-4 hours researchgate.netmdpi.com
Basal GangliaObserved1-4 hours researchgate.netmdpi.com
HindbrainObserved1-4 hours researchgate.netmdpi.com
CortexObserved1-4 hours researchgate.netmdpi.com
Caudate PutamenObserved1-4 hours researchgate.netmdpi.com
ThalamusObserved1-4 hours researchgate.netmdpi.com
HippocampusObserved1-4 hours researchgate.netmdpi.com
Medial Geniculate NucleusObserved1-4 hours researchgate.net
Ventral Tegmental AreaObserved1-4 hours researchgate.net
RapheObserved1-4 hours researchgate.net

Systemic Bioavailability and Protein Binding Characteristics in Preclinical Species

Similarly, specific quantitative data on the extent of plasma protein binding of this compound in preclinical species was not identified. A protein binding value of >97.7% was reported in the context of a clinical study in TBI patients nih.gov, but this figure cannot be directly extrapolated to preclinical animal models without specific studies. Understanding protein binding is critical for determining the free fraction of the drug available to exert pharmacological effects, and its characterization in relevant preclinical species is a standard component of drug development.

In Vivo Receptor Occupancy Studies in Brain Regions

Preclinical investigations have explored the in vivo binding properties of this compound within the brain, providing insights analogous to receptor occupancy studies. In mice subjected to closed-head trauma (CHT), this compound (3 mg/kg, subcutaneous) was administered, and its interaction with B2 receptors was assessed using autoradiography with radioligands. These studies demonstrated that this compound effectively displaced B2 receptor radioligands in various brain regions, indicating significant in vivo binding to its target mdpi.comresearchgate.net.

The displacement was observed in several brain areas, including the cortex, caudate putamen, thalamus, hippocampus, medial geniculate nucleus, ventral tegmental area, and raphe, within 1 to 4 hours after administration researchgate.netmdpi.com. This ability to occupy or displace radioligands from B2 receptors in specific brain regions supports the compound's mechanism of action and its therapeutic effects in models of brain injury. The observed displacement confirms that this compound reaches its target receptors in the CNS and engages them effectively.

Brain RegionReceptor Displacement (Occupancy)Time Post-AdministrationStudy Model
CortexObserved1-4 hoursMouse
Caudate PutamenObserved1-4 hoursMouse
ThalamusObserved1-4 hoursMouse
HippocampusObserved1-4 hoursMouse
Medial Geniculate NucleusObserved1-4 hoursMouse
Ventral Tegmental AreaObserved1-4 hoursMouse
RapheObserved1-4 hoursMouse

Advanced Analytical and Methodological Approaches in Anatibant Mesylate Research

Radioligand Binding Assays for Receptor Affinity and Selectivity Determination (e.g., [3H]Bradykinin, [125I]HPP-Hoe 140)

Radioligand binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptor. creative-bioarray.com These assays measure the interaction between a radiolabeled ligand and a receptor, allowing for the calculation of key parameters such as the inhibition constant (Ki), which indicates the potency of a competing unlabeled compound like anatibant (B1667384) mesylate. creative-bioarray.comnih.gov

In the study of anatibant mesylate, competition binding assays have been utilized to quantify its high affinity for the bradykinin (B550075) B2 receptor across various species and tissue types. Research has shown that this compound (also known as LF 16-0687) effectively binds to both recombinant and native B2 receptors. ncats.io For instance, using radiolabeled bradykinin ([3H]Bradykinin) or specific B2 receptor antagonists like [125I]HPP-Hoe 140, researchers have determined the Ki values of this compound. One study found that this compound displaced the B2 receptor radioligand with a Ki of 22 pM. nih.govresearchgate.net Further studies demonstrated its binding affinity to recombinant B2 receptors from different species expressed in Chinese Hamster Ovary (CHO) cells and to native receptors from various tissues. ncats.io

Receptor SourceSpeciesReceptor TypeKi Value (nM)
Recombinant (CHO cells)HumanB20.67
Recombinant (CHO cells)RatB21.74
Recombinant (CHO cells)Guinea PigB21.37
Human Umbilical VeinHumanNative B20.89
Rat UterusRatNative B20.28
Guinea Pig IleumGuinea PigNative B20.98

Data sourced from Inxight Drugs. ncats.io

These assays confirm the high potency and specificity of this compound for the B2 receptor, which is a critical characteristic for its therapeutic potential.

Autoradiographic Analysis for In Vivo Receptor Distribution and Antagonist Displacement

Autoradiography is a powerful imaging technique used to visualize the distribution of radiolabeled substances within tissues. nih.govscience.gov In the context of this compound research, in vivo and in vitro autoradiography have been employed to map the distribution of bradykinin B2 receptors in the central nervous system and to demonstrate that this compound can access and bind to these receptors in a living organism. mikekuhar2024.comresearchgate.net

A key study investigated the in vivo binding properties of this compound in the brains of mice following a closed head trauma (CHT). nih.govresearchgate.net Using the B2 receptor-specific radioligand [125I]HPP-Hoe 140, researchers found that B2 receptors are widely distributed throughout the brain, with the highest densities in the hindbrain. nih.govresearchgate.netnih.gov Following the administration of this compound, significant displacement of the radioligand was observed in several brain regions, including the forebrain, basal ganglia, and hindbrain. nih.gov

The displacement was notably more complete in mice that had sustained a CHT, suggesting that the disruption of the blood-brain barrier following injury allows for greater penetration of this compound into the brain. nih.govresearchgate.net The antagonist was shown to displace the radioligand from its binding sites within one hour of injection, with the effect persisting for at least four hours. nih.gov This method provides direct visual evidence of the drug's ability to reach its target in the brain, which is essential for its neuroprotective effects. nih.govresearchgate.net

In Vitro Cellular Assays for Intracellular Signaling Pathways (e.g., IP formation, Calcium mobilization using reporter cell lines)

To understand how this compound functions as an antagonist at the cellular level, in vitro assays that measure downstream signaling events are employed. The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by bradykinin, primarily signals through the Gαq protein pathway. frontiersin.org This leads to the activation of phospholipase C, which in turn catalyzes the formation of inositol (B14025) phosphates (IP1, IP2, IP3) and diacylglycerol, ultimately resulting in the mobilization of intracellular calcium (Ca2+). frontiersin.orgnih.govresearchgate.net

The antagonist activity of this compound has been confirmed by its ability to block these signaling cascades. In studies using INT407 cells, this compound was shown to inhibit bradykinin-induced formation of IP1, IP2, and IP3, yielding high potency values (pK(B) of 8.5, 8.6, and 8.7, respectively). ncats.io

Calcium mobilization assays, often using fluorescent dyes that are sensitive to calcium concentrations, provide another robust method for assessing B2 receptor antagonism. nih.govselectscience.net In this type of assay, reporter cell lines expressing the B2 receptor are stimulated with bradykinin, which causes a measurable increase in intracellular calcium. The addition of an antagonist like this compound prevents or reduces this calcium influx in a concentration-dependent manner, allowing for the determination of its inhibitory potency. nih.gov

Functional Organ Bath Studies for Receptor-Mediated Contractions and Antagonism

Functional organ bath studies are a classic pharmacological method used to assess the physiological effect of a compound on isolated tissues. This ex vivo technique bridges the gap between molecular binding and in vivo efficacy by measuring a functional response, such as muscle contraction or relaxation.

Bradykinin is known to induce contraction in various smooth muscle tissues by acting on B2 receptors. frontiersin.org The antagonistic properties of this compound have been characterized by its ability to inhibit these bradykinin-mediated contractions in isolated organ preparations. In these experiments, tissues such as the human umbilical vein (HUV), rat uterus (RU), and guinea-pig ileum (GPI) are suspended in an organ bath and their contractile responses to bradykinin are measured in the presence and absence of this compound. ncats.io

Research has demonstrated that this compound acts as a competitive antagonist in these models. ncats.io The potency of the antagonism is quantified by the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the original response.

Tissue PreparationSpeciespA2 Value
Human Umbilical Vein (HUV)Human9.1
Rat Uterus (RU)Rat7.7
Guinea Pig Ileum (GPI)Guinea Pig9.1

Data sourced from Inxight Drugs. ncats.io

These results provide strong functional evidence of this compound's ability to block the physiological actions of bradykinin at the B2 receptor.

Histopathological and Immunochemical Techniques for Tissue Analysis (e.g., Evans Blue Extravasation for Vascular Permeability, Western Immunoblotting for Protein Expression)

Histopathological and immunochemical techniques are essential for evaluating the effects of a drug on tissue structure and protein expression. In the context of traumatic brain injury, a key pathological event is the breakdown of the blood-brain barrier (BBB), leading to increased vascular permeability and edema. nih.govresearchgate.netnih.gov

Western Immunoblotting is a widely used immunochemical technique to detect and quantify specific proteins in a tissue sample. cellsignal.com While specific studies detailing the use of Western Blotting to measure protein changes in response to this compound are not prominent, this technique is highly applicable. It could be used to assess how this compound treatment affects the expression levels of the B2 receptor itself, or other key proteins involved in the inflammatory and signaling pathways downstream of bradykinin activation. nih.govbiocompare.com

Spectroscopic and Chromatographic Methods for Compound Characterization and Quantification in Biological Samples

Spectroscopic and chromatographic methods are indispensable for the chemical characterization of a drug substance and for its quantification in biological matrices such as plasma and cerebrospinal fluid (CSF). ijisrt.com These analyses are fundamental to pharmacokinetic studies. nih.gov

While detailed spectroscopic data for this compound are not widely published, standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the identity and structure of the pure compound. Elemental analysis further verifies its composition. medkoo.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of drugs in biological samples. nih.govijpbs.com Typically, an HPLC method coupled with a sensitive detector, such as a UV detector or a mass spectrometer (LC-MS), is developed and validated for this purpose. ijisrt.comnih.gov Such methods involve sample preparation, often using liquid-liquid extraction or solid-phase extraction to isolate the drug from interfering substances in the biological matrix. orientjchem.org The drug is then separated on a chromatographic column (e.g., a C18 column) and detected. nih.gov

Pharmacokinetic studies of this compound in patients with traumatic brain injury have relied on these methods to measure its concentration over time, establishing key parameters like Cmax (maximum concentration) and AUC (area under the curve). nih.gov These studies confirmed a dose-proportional pharmacokinetic profile, which is critical information for understanding how the drug is absorbed, distributed, and eliminated in the body. nih.gov

Synthesis and Derivatization Approaches for Anatibant Mesylate and Analogs

Academic Overview of Non-Peptide Bradykinin (B550075) B2 Receptor Antagonist Synthetic Methodologies

The synthesis of non-peptide bradykinin B2 receptor antagonists has explored various chemical scaffolds and synthetic strategies, aiming to mimic the essential binding interactions of bradykinin peptides with the B2 receptor.

Evolution from Peptide Antagonists: The pioneering work on peptide bradykinin antagonists, such as HOE 140 (Icatibant), characterized key structural requirements, including unnatural amino acids that induce β-turns and specific aromatic residues for receptor binding remedypublications.comucl.ac.ukahajournals.orgnih.gov. This understanding guided the design of non-peptide molecules that could replicate these interactions.

Key Scaffolds and Core Structures:

Imidazo[1,2-a]pyridines: Early efforts utilized the imidazo[1,2-a]pyridine (B132010) scaffold, leading to compounds like FR167344 (also known as 18c), which served as a foundation for further optimization and the identification of clinical candidates nih.govacs.org. These compounds often featured an 8-[[3-(N-acylglycyl-N-methylamino)-2,6-dichlorobenzyl]oxy] core structure nih.govacs.org.

1,4-Benzodiazepin-2-one (BZD): This scaffold was investigated for its ability to mimic the C-terminal β-turn present in bradykinin peptides, with extensive synthesis and biological evaluation of over forty BZD ligands reported ucl.ac.uk.

α-Amino Acid Scaffolds: Compounds like WIN 64338 were developed based on an α-amino acid scaffold, demonstrating competitive antagonism of bradykinin B2 receptors cdnsciencepub.com.

Thiosemicarbazide (B42300) (TSC) Derivatives: The 1-(2-nitrophenyl)thiosemicarbazide (TSC) derivative, bradyzide (B1235650), was identified as a potent, orally active non-peptide B2 receptor antagonist. Subsequent optimization focused on replacing potentially toxic nitro and sulfur moieties, leading to the discovery of the dibenzosuberane (B130601) (DBS) pharmacophore as crucial for potency, particularly against human B2 receptors acs.orgresearchgate.net.

Quinoline Derivatives: The 8-benzyloxy-2-methyl-quinoline moiety emerged as a common and important scaffold. This core structure is found in potent antagonists such as FR173657, Anatibant (B1667384) (LF 16-0687 Ms), and Fasitibant, highlighting its utility in developing effective B2 receptor antagonists nih.govresearchgate.net.

Anatibant (LF 16-0687 Ms) itself is recognized as a selective, potent, non-peptide antagonist of the bradykinin B2 receptor remedypublications.comnih.govdrugbank.com. While specific synthetic pathways for Anatibant mesylate are proprietary or detailed in specialized literature, its development is intrinsically linked to the general synthetic strategies and scaffold explorations undertaken for this class of compounds.

Strategies for Chemical Modifications and Analog Development to Explore Structure-Activity Relationships

The development of potent and selective B2 receptor antagonists relies heavily on understanding how chemical modifications influence binding affinity and functional activity. Structure-activity relationship (SAR) studies have been pivotal in identifying key pharmacophores and optimizing lead compounds.

Targeting Receptor Binding Pockets: SAR studies have revealed that the bradykinin B2 receptor possesses a hydrophobic binding pocket that exhibits a preference for large aromatic groups presented in a specific conformational orientation cdnsciencepub.com. For quinoline-based antagonists like Anatibant, computational modeling suggests this moiety fits well within this pocket, interacting with residues such as Leu114, Leu201, Trp256, and Phe259 nih.govresearchgate.netresearchgate.net.

Key Modifications and SAR Findings:

Terminal Substituent Modifications: Intensive modifications of terminal substituents, particularly at the glycine (B1666218) moiety of early antagonists, were instrumental in elucidating SAR for human B2 receptors and identifying novel key pharmacophores nih.gov.

Scaffold Optimization:

In the imidazo[1,2-a]pyridine series, extensive optimization of heteroaromatic derivatives and the 2,6-dichlorobenzyl moiety provided detailed SAR insights, leading to improved compounds acs.org.

For BZD analogs, systematic changes to substituents at the C3, N1, and C5 positions of the scaffold were explored to enhance biological activity ucl.ac.uk.

In the thiosemicarbazide (TSC) series, optimization involved refining terminal binding determinants and replacing potentially problematic functional groups. The dibenzosuberane (DBS) pharmacophore was identified as critical for achieving potency, especially against human B2 receptors, distinguishing them from earlier rodent-selective analogs acs.orgresearchgate.net.

Species Specificity and Potency Enhancement: A significant challenge in developing bradykinin antagonists has been overcoming species-specific differences in receptor affinity. SAR studies focused on modifying structures to achieve high affinity for human B2 receptors, as seen in the transition from rodent-selective bradyzide to more potent human B2 receptor antagonists ahajournals.orgnih.govacs.orgresearchgate.net. The 8-benzyloxy-2-methyl-quinoline scaffold proved effective in this regard, forming the basis for potent compounds like FR173657 and Anatibant nih.govresearchgate.net.

Peptidomimetic Design: Strategies often involved designing non-peptide molecules that mimic the conformational features of peptide bradykinin antagonists, such as the C-terminal β-turn, to achieve high receptor affinity ucl.ac.uknih.gov.

The iterative process of synthesis, biological evaluation, and SAR analysis has been crucial in advancing the field, leading to the discovery of potent and selective non-peptide B2 receptor antagonists.

Future Directions in Anatibant Mesylate Research

Further Elucidation of Underexplored Mechanistic Underpinnings of its Pharmacological Effects

The established mechanism of anatibant (B1667384) mesylate involves blocking the bradykinin (B550075) B2 receptor, which in the context of brain injury, leads to a reduction in vascular permeability and subsequent brain edema. drugbank.comnih.gov However, the underlying neuroprotective mechanisms are not fully understood, and future research is expected to delve deeper into the downstream signaling pathways and cellular effects of anatibant. drugbank.com

Key areas for future mechanistic investigation include:

Downstream Signaling Cascades: Beyond simple receptor blockade, the binding of ligands to kinin receptors can trigger the release of arachidonic acid and the activation of phospholipase A2. mdpi.com This, in turn, can lead to the production of inflammatory mediators like prostaglandins (B1171923) and reactive oxygen species (ROS). mdpi.com Future studies could explore how anatibant modulates these specific downstream pathways to exert its anti-inflammatory and neuroprotective effects.

Metabolic and Oxidative Stress Pathways: Research has shown that in addition to reducing brain edema, treatment with anatibant also decreased the accumulation of ATP breakdown products, such as hypoxanthine (B114508) and xanthine (B1682287). mdpi.com These products are known contributors to the formation of harmful free radicals. mdpi.com Further elucidation of how anatibant influences cellular metabolism and mitigates oxidative stress following injury is a critical area for future research.

Receptor Dynamics and Internalization: Studies using autoradiography have revealed that traumatic brain injury is associated with a decrease in the binding of B2 receptor radioligands, which may reflect the occupancy or internalization of the receptor following the endogenous release of bradykinin. nih.govresearchgate.net Anatibant has been shown to displace these radioligands from their binding sites. nih.govresearchgate.net Some B2 receptor antagonists can inhibit the bradykinin-induced endocytosis (internalization) of the receptor. frontiersin.org Investigating whether anatibant affects the trafficking and internalization of the B2 receptor could provide new insights into its modulatory effects on the bradykinin system.

Exploration of Novel Therapeutic Applications Beyond Current Preclinical Indications

While the primary focus of anatibant research has been on traumatic brain injury, the widespread role of the bradykinin B2 receptor in various physiological and pathological processes suggests that its therapeutic applications could be much broader. researchgate.net The kallikrein-kinin system, and bradykinin in particular, are potent mediators of inflammation, vasodilation, and pain. frontiersin.orgresearchgate.net

Future preclinical research could explore the efficacy of anatibant mesylate in a range of new indications:

Neuroinflammatory and Neurodegenerative Conditions: The role of kinins as pro-inflammatory neuropeptides that can initiate neurogenic inflammation suggests potential applications in other central nervous system injuries, such as ischemic stroke. mdpi.com

Systemic Inflammatory Disorders: The B2 receptor is a key player in various inflammatory conditions. researchgate.net Based on the investigation of other B2 receptor antagonists, potential novel applications for anatibant could include conditions like osteoarthritis and inflammatory bowel diseases such as ulcerative colitis. frontiersin.orgmedchemexpress.com

Cardiovascular Disorders: Given the role of bradykinin as a potent vasodilator and its involvement in the cardiovascular system, exploring the potential of anatibant in specific cardiovascular diseases is a logical next step. researchgate.net

Potential for Rational Design and Development of Next-Generation Bradykinin B2 Receptor Antagonists Based on Anatibant's Scaffold

Rational drug design is an inventive process that utilizes the knowledge of a biological target's three-dimensional structure to develop new medications. wikipedia.orgimmutoscientific.com This structure-based approach allows for the design of molecules that are complementary in shape and charge to the target, aiming for higher affinity and selectivity. wikipedia.orgnih.gov The recently determined structures of the bradykinin B2 receptor provide a molecular framework to guide such drug design efforts. researchgate.net

Anatibant's chemical structure serves as a valuable template for this process. Specifically, the 8-benzyloxy-2-methyl-quinoline moiety, which is a common scaffold in anatibant and related compounds like fasitibant and FR173657, has been used as a starting point for medicinal chemistry optimization to develop new antagonists. researchgate.net

The goals for developing next-generation antagonists based on anatibant's scaffold include:

Improved Pharmacokinetic Properties: A key objective is to develop compounds with excellent absorption and metabolic stability, making them suitable for oral administration. frontiersin.org The development of novel oral B2 receptor antagonists like PHA121 for both on-demand and prophylactic use highlights the demand for such improvements. haei.org

Enhanced Potency and Selectivity: Rational design can lead to new chemical entities with higher potency than existing compounds. frontiersin.org By optimizing the interaction between the ligand and the receptor's binding site, it is possible to create more effective antagonists. nih.gov

Reduced Molecular Mass: Medicinal chemistry efforts have aimed to find compounds with a lower molecular mass while retaining the essential features of the original scaffold, which can contribute to better drug-like properties. researchgate.net

By leveraging anatibant's structure, researchers can apply principles of structure-based drug design and pharmacophore modeling to create a new generation of bradykinin B2 receptor antagonists with superior therapeutic profiles. researchgate.netazolifesciences.com

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Anatibant mesylate in biological matrices, and how do they compare in sensitivity and specificity?

  • Methodological Answer : UV spectrophotometry and high-performance liquid chromatography (HPLC) are widely used. For UV methods, wavelength selection (e.g., 272 nm or 343 nm) must align with the compound’s absorption maxima, with validation for linearity (e.g., 5–50 µg/mL), precision (RSD <2%), and recovery rates (>95%) . HPLC offers higher specificity for complex matrices, requiring optimization of mobile phase (e.g., methanol:buffer ratios) and column selection (C18 reverse-phase). Cross-validation between methods is critical to ensure consistency in pharmacokinetic studies .

Q. What in vitro models are suitable for assessing this compound’s pharmacological activity, and how should experimental parameters be standardized?

  • Methodological Answer : Primary neuronal cultures or immortalized cell lines (e.g., RPE cells) are common. Key parameters include:

  • Dose range : 100–500 µM, based on cytotoxicity thresholds observed in deferoxamine mesylate studies .
  • Exposure time : 4–24 hours, with viability assays (MTT or LDH) to confirm non-toxic concentrations .
  • Controls : Include untreated cells and vehicle controls (e.g., DMSO <0.1%) to isolate compound-specific effects .

Q. How can researchers confirm this compound’s ability to cross the blood-brain barrier (BBB) in preclinical studies?

  • Methodological Answer : Autoradiographic analysis in rodent models post-intravenous administration is a gold standard. Key steps include:

  • Radiolabeling : Use ³H- or ¹⁴C-labeled this compound for traceability .
  • Tissue sampling : Collect brain tissue at multiple timepoints (e.g., 15, 30, 60 mins post-dose) to quantify penetration kinetics.
  • Validation : Compare plasma and brain homogenate concentrations using LC-MS/MS .

Advanced Research Questions

Q. What synthetic challenges arise during mesylate precursor preparation, and how can instability issues be mitigated?

  • Methodological Answer : Mesylate precursors (e.g., 2-amino-4-methylpyridine analogues) are prone to cyclization due to nucleophilic attack by adjacent nitrogen atoms. Mitigation strategies include:

  • Low-temperature synthesis : Conduct reactions at 0–4°C to slow intramolecular cyclization .
  • Protective groups : Introduce temporary protecting groups (e.g., Boc) on reactive nitrogen sites .
  • Stability testing : Monitor decomposition via ¹H NMR or HPLC under ambient and accelerated conditions (e.g., 40°C/75% RH) .

Q. How do stability factors (e.g., photodegradation) impact this compound’s experimental reproducibility, and what protocols ensure compound integrity?

  • Methodological Answer : Light exposure can induce decomposition, as seen with osimertinib mesylate . Protocols include:

  • Storage : Use amber vials at -20°C, with desiccants to prevent hydrolysis.
  • Stability assays : Perform forced degradation studies under UV light (e.g., 365 nm) to identify degradation products via LC-MS .
  • In-use stability : Prepare fresh solutions in light-protected conditions for in vivo dosing .

Q. How should researchers address contradictory data on this compound’s efficacy across different experimental models (e.g., neurotrauma vs. neurodegenerative disease)?

  • Methodological Answer : Contradictions may arise from model-specific variables (e.g., BBB integrity in neurotrauma vs. chronic neurodegeneration). Resolution strategies include:

  • Dose-response recalibration : Adjust dosing regimens to account for disease-specific pharmacokinetics .
  • Multi-omics integration : Combine transcriptomic data (e.g., miRNA profiling ) with behavioral outcomes to identify context-dependent mechanisms.
  • Meta-analysis : Pool data from heterogeneous studies using random-effects models to assess overall effect sizes .

Methodological Resources

  • Data Reproducibility : Follow guidelines from Reviews in Analytical Chemistry for rigorous method documentation, including raw data archiving and statistical transparency .
  • Controlled Vocabularies : Use ChemFOnt for standardized chemical annotations in multi-omics studies to enhance cross-dataset comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.